molecular formula C19H20NNaO6S2 B12292440 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

Cat. No.: B12292440
M. Wt: 445.5 g/mol
InChI Key: ZYSPQRLLQVFKDB-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt involves multiple steps. The initial step includes the formation of (S)-duloxetine, which is then hydroxylated to form 5-hydroxy and 6-hydroxy intermediates. These intermediates are further methoxylated to produce 5-Hydroxy-6-methoxy Duloxetine . The final step involves the sulfonation of the hydroxylated compound to form the sulfate sodium salt .

Industrial production methods typically involve the use of cytochrome P450 (CYP) isoforms, specifically CYP1A2 and CYP2D6, to catalyze the hydroxylation reactions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C19H20NNaO6S2

Molecular Weight

445.5 g/mol

IUPAC Name

sodium;[2-methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate

InChI

InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1

InChI Key

ZYSPQRLLQVFKDB-UHFFFAOYSA-M

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

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